![molecular formula C17H24N2O4S B4938453 4-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4938453.png)
4-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}morpholine, commonly known as PMSF, is a protease inhibitor that has been widely used in biochemical research. It is a synthetic compound that inhibits the activity of serine proteases by covalently modifying their active site. PMSF has been used in a variety of applications, including protein purification, enzyme assays, and cell culture.
Mechanism of Action
PMSF works by covalently modifying the active site of serine proteases. It reacts with the serine residue in the active site, forming a stable covalent bond that inhibits the activity of the enzyme. PMSF is a reversible inhibitor, and its activity can be reversed by the addition of reducing agents such as dithiothreitol.
Biochemical and Physiological Effects:
PMSF has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. PMSF has also been shown to inhibit the activity of some lipases and esterases. In addition, PMSF has been shown to have anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of PMSF is its specificity for serine proteases. It is a potent inhibitor of these enzymes and has been widely used in biochemical research. However, PMSF has some limitations. It is a relatively weak inhibitor compared to some other protease inhibitors, and its activity can be affected by pH and temperature. In addition, PMSF is not effective against all serine proteases and may not be suitable for all applications.
Future Directions
There are many potential future directions for research on PMSF. One area of interest is the development of more potent and specific protease inhibitors. Another area of interest is the study of the physiological effects of PMSF and its potential use as a therapeutic agent. In addition, the use of PMSF in combination with other protease inhibitors and drugs is an area of active research. Finally, the development of new methods for the synthesis of PMSF and related compounds is an area of interest for organic chemists.
Synthesis Methods
PMSF can be synthesized by reacting 4-morpholineethanesulfonic acid with 2-methyl-5-(piperidin-1-ylcarbonyl)phenyl isocyanate. The resulting product is then treated with sulfur trioxide to produce PMSF. The synthesis of PMSF is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
PMSF has been widely used in biochemical research as a protease inhibitor. It is commonly used in protein purification to prevent the degradation of target proteins by proteases. PMSF has also been used in enzyme assays to study the activity of serine proteases. In addition, PMSF has been used in cell culture to prevent the degradation of proteins and peptides.
Properties
IUPAC Name |
(4-methyl-3-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-14-5-6-15(17(20)18-7-3-2-4-8-18)13-16(14)24(21,22)19-9-11-23-12-10-19/h5-6,13H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEXXVFZTYYCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCC2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

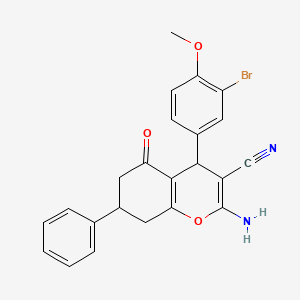
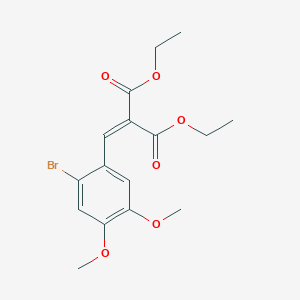
![8,8-dimethyl-10-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4938389.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)-4-biphenylcarboxamide hydrochloride](/img/structure/B4938399.png)
![N-[4-(3-ethoxyphenoxy)butyl]-2-propen-1-amine](/img/structure/B4938405.png)
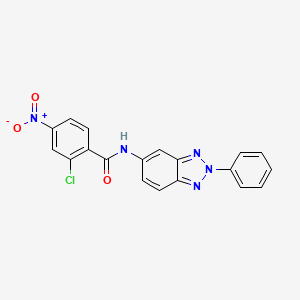
![N-(2,4-dimethoxybenzyl)-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B4938413.png)
![5-[4-(allyloxy)-3,5-dichlorobenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4938423.png)
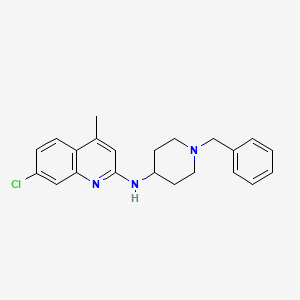
![diethyl 5-[({[3-(4-chlorophenyl)acryloyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4938433.png)
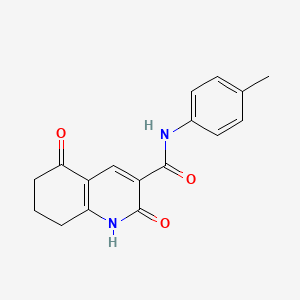
![methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate](/img/structure/B4938459.png)

